2-Butyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-Butyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological and clinical applications, making them a significant focus in medicinal chemistry
Preparation Methods
The synthesis of 2-Butyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves several steps. One common method is the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired benzimidazole derivative with high yield and purity.
Chemical Reactions Analysis
2-Butyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Butyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Butyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation or the suppression of viral replication .
Comparison with Similar Compounds
2-Butyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other benzimidazole derivatives, such as:
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties. The unique combination of substituents in this compound contributes to its distinct biological and chemical characteristics, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H24N4O |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-butyl-1-(4-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C24H24N4O/c1-4-5-8-19-16(2)20(15-25)24-27-21-9-6-7-10-22(21)28(24)23(19)26-17-11-13-18(29-3)14-12-17/h6-7,9-14,26H,4-5,8H2,1-3H3 |
InChI Key |
BPXODAZMRRMRHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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